Product packaging for [2-(Dimethoxymethyl)phenyl]methanamine(Cat. No.:CAS No. 1782436-85-4)

[2-(Dimethoxymethyl)phenyl]methanamine

Cat. No.: B2842225
CAS No.: 1782436-85-4
M. Wt: 181.235
InChI Key: AYXKLUMFSAEIGU-UHFFFAOYSA-N
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Description

[2-(Dimethoxymethyl)phenyl]methanamine (CAS 159730-65-1) is a chemical compound with the molecular formula C10H15NO2 and an average molecular weight of 181.23 g/mol . This compound features a primary benzylamine group attached to a phenyl ring that is ortho-substituted with a dimethoxymethyl group, a protected aldehyde functionality. This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The dimethoxymethyl group can serve as a versatile synthetic handle, as it can be deprotected to reveal an aldehyde under acidic conditions, providing a site for further chemical transformations such as nucleophilic additions or reductive aminations. The primary amine group directly on the benzyl position is a key functional group for constructing more complex molecules, for instance, through amide bond formation or serving as a precursor to secondary and tertiary amines. While specific biological data for this exact compound is limited in the public domain, its structure is closely related to other phenylmethanamine derivatives investigated in pharmaceutical research. For example, telescoping synthesis methods for analogous compounds, such as 2-methoxymethyl-p-phenylenediamine, highlight the utility of such scaffolds in efficient multi-step synthesis . Furthermore, the core phenylmethanamine structure is a common motif in compounds with diverse pharmacological activities. Researchers exploring structure-activity relationships (SAR) in various therapeutic areas, including serotonergic agents or anticancer molecules, may find this compound a useful synthetic intermediate . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B2842225 [2-(Dimethoxymethyl)phenyl]methanamine CAS No. 1782436-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(dimethoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(13-2)9-6-4-3-5-8(9)7-11/h3-6,10H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXKLUMFSAEIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations into the Reactivity of 2 Dimethoxymethyl Phenyl Methanamine

Reactivity Profiling of the Primary Amine Moiety

The primary amine group (-CH₂NH₂) is a versatile functional group characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. Its reactivity is central to the synthesis of a wide array of more complex molecules.

The primary amine of [2-(Dimethoxymethyl)phenyl]methanamine readily participates in nucleophilic addition reactions with carbonyl compounds, most notably aldehydes and ketones. This reaction typically proceeds via a two-step mechanism involving an initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. Subsequent dehydration of the carbinolamine, often facilitated by acid catalysis, leads to the formation of a stable carbon-nitrogen double bond, resulting in an imine (or Schiff base).

The general reaction scheme is as follows: Step 1: Nucleophilic attack R-CHO + H₂N-CH₂-Ar → R-CH(OH)-NH-CH₂-Ar (where Ar = 2-(dimethoxymethyl)phenyl)

Step 2: Dehydration R-CH(OH)-NH-CH₂-Ar → R-CH=N-CH₂-Ar + H₂O

This reactivity is fundamental in dynamic covalent chemistry and is a cornerstone for the synthesis of various ligands and organic scaffolds. The stability of the resulting imine can be influenced by the nature of the substituent (R) on the aldehyde or ketone.

Table 1: Representative Imine Formation Reactions This interactive table shows the expected products from the condensation reaction of this compound with various aldehydes.

Carbonyl ReactantIUPAC Name of Product
Benzaldehyde (B42025)N-benzylidene-1-[2-(dimethoxymethyl)phenyl]methanamine
4-Methoxybenzaldehyde1-[2-(dimethoxymethyl)phenyl]-N-(4-methoxybenzylidene)methanamine
PropanalN-propylidene-1-[2-(dimethoxymethyl)phenyl]methanamine

As a potent nucleophile, the primary amine readily reacts with acylating and sulfonylating agents.

Acylation: In the presence of acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), the amine undergoes nucleophilic acyl substitution to form stable amide derivatives. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride or acetate) to yield the corresponding N-acylated product. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) results in the formation of a sulfonamide. This reaction, known as the Hinsberg test for primary amines, is a reliable method for protecting the amine group or introducing sulfonyl moieties into a molecular structure.

These reactions are highly efficient and are commonly used to modify the electronic and steric properties of the amine, or to protect it during subsequent synthetic steps.

The structure of this compound is particularly amenable to the synthesis of nitrogen-containing heterocycles. Following the hydrolysis of the dimethoxymethyl group to reveal an aldehyde (see section 3.2.1), the molecule contains both an amine and an aldehyde in an ortho position. This arrangement is ideal for intramolecular cyclization reactions.

Upon acid-catalyzed deprotection, the resulting 2-(aminomethyl)benzaldehyde (B13472374) can spontaneously undergo an intramolecular condensation reaction between the primary amine and the newly formed aldehyde. This process results in the formation of a cyclic imine, which is a dihydroisoquinoline derivative. This tandem deprotection-cyclization strategy is an efficient route for constructing fused heterocyclic systems. The selectivity of these intramolecular transformations can sometimes be controlled by the choice of catalyst and reaction conditions. researchgate.net

Transformations Involving the Dimethoxymethyl Acetal (B89532) Functionality

The dimethoxymethyl group serves as a protecting group for a benzaldehyde functionality. Acetals are generally stable under neutral or basic conditions but are susceptible to cleavage under acidic conditions, a property that is exploited for their removal. organic-chemistry.org

The deprotection of the dimethoxymethyl acetal to unmask the aldehyde is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the methoxy (B1213986) oxygen atoms by an acid (H-A), making it a better leaving group.

Step 1: Protonation C₆H₄(CH(OCH₃)₂)CH₂NH₂ + H⁺ ⇌ C₆H₄(CH(OCH₃)(O⁺HCH₃))CH₂NH₂

Step 2: Elimination of Methanol (B129727) The protonated intermediate eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion. C₆H₄(CH(O⁺HCH₃)(OCH₃))CH₂NH₂ → [C₆H₄(C⁺H(OCH₃))CH₂NH₂] + CH₃OH

Step 3: Nucleophilic Attack by Water A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. [C₆H₄(C⁺H(OCH₃))CH₂NH₂] + H₂O → C₆H₄(CH(O⁺H₂)(OCH₃))CH₂NH₂

Step 4: Deprotonation and Hemiacetal Formation A proton is transferred from the oxonium ion to a base (e.g., water), yielding a hemiacetal. C₆H₄(CH(O⁺H₂)(OCH₃))CH₂NH₂ + H₂O ⇌ C₆H₄(CH(OH)(OCH₃))CH₂NH₂ + H₃O⁺

The hemiacetal then undergoes a similar acid-catalyzed sequence (protonation of the remaining methoxy group, elimination of methanol, and attack by water) to ultimately yield the free aldehyde, 2-(aminomethyl)benzaldehyde. A variety of acidic conditions can be employed for this transformation. lookchem.comrsc.org

Table 2: Conditions for Acetal Deprotection This interactive table summarizes various catalytic systems reported for the hydrolysis of acetals, which are applicable to this compound.

Catalyst / ReagentSolventConditionsReference
Perchloric acidAqueous Dioxane25 °C rsc.org
Iodine (catalytic)Wet SolventsNeutral, Room Temp organic-chemistry.org
Er(OTf)₃Wet NitromethaneRoom Temp organic-chemistry.org
Decaborane (1 mol%)Aqueous THFRoom Temp lookchem.com
Sodium tetrakis(3,5-trifluoromethylphenyl)borateWater30 °C organic-chemistry.org

In addition to hydrolysis, the dimethoxymethyl acetal can undergo transacetalization in the presence of another alcohol under acidic conditions. This reaction involves the exchange of the methoxy groups of the acetal with the new alcohol. The mechanism is similar to the initial steps of hydrolysis, but instead of water, another alcohol acts as the nucleophile.

For example, reacting this compound with excess ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative). This reaction is driven to completion by removing the methanol byproduct through distillation. Transacetalization can be used to switch one acetal protecting group for another with different stability properties. Acid-catalyzed transacetalization in acetone (B3395972) is also a common method for deprotection, where acetone acts as both the solvent and the acetal acceptor. organic-chemistry.orgreddit.com

Stability and Selective Deprotection Studies

The stability of this compound is largely dictated by the reactivity of its two primary functional groups: the aminomethyl group and the dimethoxymethyl (acetal) group. The C-N and C-C bonds of the aminomethyl moiety are generally stable. The dimethyl acetal, however, presents a key point of controlled reactivity.

Acetal groups are well-established protecting groups for aldehydes due to their stability under neutral and basic conditions. They are robust against various nucleophiles, organometallic reagents, and hydride reducing agents. This stability allows for selective reactions to be carried out on other parts of the molecule, such as the amine group, without affecting the acetal.

Conversely, the primary point of instability for the acetal function is its susceptibility to hydrolysis under acidic conditions. The deprotection mechanism is initiated by protonation of one of the acetal's oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water regenerates the aldehyde, in this case, 2-(aminomethyl)benzaldehyde. This acid-catalyzed cleavage is a reversible process, but in the presence of excess water, the equilibrium is driven towards the aldehyde.

Selective deprotection of the acetal in the presence of the amine is readily achievable. Given that the amine is basic, acidic conditions will lead to the protonation of both the amine and the acetal. However, the hydrolysis of the acetal is the key transformation that occurs under these conditions. A variety of acid catalysts can be employed for this purpose, ranging from strong mineral acids to milder Lewis acids or solid-supported acid catalysts, which can offer improved chemoselectivity and easier workup.

The table below summarizes various conditions that are generally effective for the deprotection of dimethyl acetals and are applicable to this compound.

Catalyst/ReagentSolventConditionsCommentsReference
Aqueous Acid (e.g., HCl, H₂SO₄)THF/Water, Acetone/WaterRoom TemperatureStandard, effective method.
Iodine (catalytic)Acetone/WaterRoom TemperatureMild and neutral conditions, tolerates many other functional groups.
Er(OTf)₃ (catalytic)Wet NitromethaneRoom TemperatureGentle Lewis acid catalyst, high chemoselectivity.
Bismuth(III) Nitrate PentahydrateDichloromethaneRoom TemperatureMild, efficient, and environmentally friendly.
[Pd(C,O,N-pincer)(NCMe)]ClO₄Wet AcetonitrileRoom Temperature to 50 °CTolerates other acid-sensitive groups like THP or TBDMS ethers.
Polymer-supported acid catalystsFlow reactorVariesAllows for clean and efficient deprotection with high purity.

Aromatic Ring Functionalization and Reactivity

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by its two substituents. The specific nature and positioning of these groups dictate the regioselectivity of ring-based transformations.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are controlled by the substituents already present on the aromatic ring. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors.

-CH₂NH₂ (Aminomethyl) Group: Alkyl groups are weakly activating and ortho-, para-directing due to hyperconjugation and inductive effects. The amino group itself is a very strong activator, but in this benzylic form, the primary effect is that of a substituted alkyl group. It donates electron density to the ring, stabilizing the positively charged intermediate (arenium ion) formed during EAS.

-CH(OCH₃)₂ (Dimethoxymethyl) Group: This group's directing effect is dominated by the two oxygen atoms. Similar to an alkoxy (-OR) group, the oxygen atoms can donate electron density to the ring via resonance, which strongly stabilizes the arenium ion when the electrophile adds to the ortho or para positions. This resonance donation outweighs the inductive electron-withdrawing effect of the oxygen atoms, making the group a strong activator and an ortho-, para-director.

In this compound, both substituents are ortho to each other. Both are ortho-, para-directors. The directing effects are as follows:

The -CH(OCH₃)₂ group at position 1 directs incoming electrophiles to positions 2 (occupied), 4, and 6.

The -CH₂NH₂ group at position 2 directs incoming electrophiles to positions 1 (occupied), 3, and 5.

The combined influence of these groups suggests that the most activated positions for electrophilic attack would be positions 4, 6, 3, and 5. The powerful resonance-donating ability of the acetal's oxygens likely makes positions 4 and 6 particularly electron-rich. Position 3 may also be highly activated due to the influence of the adjacent aminomethyl group. Steric hindrance from the existing substituents, particularly the somewhat bulky dimethoxymethyl group, might disfavor substitution at position 3 and 6, potentially leading to a preference for substitution at positions 4

Advanced Applications of 2 Dimethoxymethyl Phenyl Methanamine As a Synthetic Building Block

Utilization in Multi-Component Reaction Architectures

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, are prized for their efficiency and atom economy. The dual reactivity of [2-(Dimethoxymethyl)phenyl]methanamine makes it an excellent substrate for these convergent synthetic strategies.

The primary amine functionality of this compound is ideally suited for participation in isocyanide-based MCRs, most notably the Ugi four-component reaction (U-4CR). nih.gov The U-4CR typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. beilstein-journals.org When this compound is used as the amine component, the resulting Ugi adduct contains the dimethoxymethyl group, which serves as a masked aldehyde. This latent functionality can be revealed under acidic conditions in a subsequent step, triggering an intramolecular cyclization to generate a wide array of heterocyclic structures. nih.gov

This "Ugi/post-cyclization" strategy is a powerful tool for creating molecular diversity. For example, the Ugi adduct can be designed to cyclize into fused nitrogen heterocycles like benzodiazepinones or isoindolinones. The reaction sets up the necessary atoms in a linear fashion, and the subsequent deprotection and intramolecular condensation provide an efficient route to the target ring system.

Amine ComponentCarbonyl ComponentCarboxylic AcidIsocyanidePost-Ugi TransformationResulting Heterocycle
This compoundVarious AldehydesAnthranilic AcidCyclohexyl isocyanideAcid-catalyzed deprotection and intramolecular amidationDihydroquinazolinone derivative
This compoundFormaldehydePhthalic acid monoestertert-Butyl isocyanideAcid-catalyzed deprotection and intramolecular lactamizationPhthalimidine derivative
This compoundBenzaldehyde (B42025)Formic AcidBenzyl isocyanideAcid-catalyzed deprotection and intramolecular cyclization/oxidationIsoquinolinone derivative

This table presents hypothetical yet plausible reaction schemes based on established Ugi/post-cyclization methodologies.

While the Passerini reaction classically involves a carbonyl, a carboxylic acid, and an isocyanide, its utility with primary amines like this compound is less direct and typically funnels through Ugi-type mechanisms where the amine first forms an imine with the carbonyl component. beilstein-journals.org

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. This compound can readily serve as the amine component in such reactions. The resulting Mannich base incorporates the ortho-dimethoxymethylphenyl moiety. This product is a valuable intermediate because the latent aldehyde can be unmasked at a later synthetic stage. This late-stage deprotection allows for subsequent intramolecular reactions, such as cyclizations or condensations, to build more complex, polycyclic molecules without interfering with the initial Mannich condensation.

Precursor to Structurally Diverse Heterocyclic Scaffolds

The ortho-disposed aminomethyl and latent formyl groups on the phenyl ring make this compound a pre-organized precursor for the synthesis of a multitude of fused heterocyclic systems, which are core structures in many pharmaceuticals and natural products.

Isoquinoline (B145761) and its derivatives are fundamental scaffolds in medicinal chemistry. The Bischler-Napieralski reaction is a classic and powerful method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide. jk-sci.com this compound can be readily elaborated into a suitable precursor for a modified Bischler-Napieralski-type cyclization. The synthetic sequence involves:

N-acylation: The primary amine is first acylated with an appropriate acyl chloride or anhydride.

Cyclization and Deprotection: The resulting amide is treated with a dehydrating acid catalyst (e.g., POCl₃ or P₂O₅). This promotes cyclization of the N-acyl group onto the aromatic ring. The electrophilic species for this intramolecular aromatic substitution is a nitrilium ion. nrochemistry.comorganic-chemistry.org The reaction conditions can simultaneously deprotect the acetal (B89532), revealing the aldehyde, which can then participate in or direct the cyclization. Alternatively, deprotection can occur first, followed by cyclization onto the in situ-formed aldehyde. The final product is a dihydroisoquinoline derivative, which can be easily oxidized to the corresponding isoquinoline.

PrecursorReaction TypeKey ReagentsIntermediateFinal Product
N-acetyl-[2-(dimethoxymethyl)phenyl]methanamineBischler-Napieralski-typePOCl₃, heatN-acyliminium ion1-Methyl-3,4-dihydroisoquinoline
N-benzoyl-[2-(dimethoxymethyl)phenyl]methanamineBischler-Napieralski-typeP₂O₅, heatNitrilium ion1-Phenyl-3,4-dihydroisoquinoline

This table illustrates the application of the Bischler-Napieralski reaction for isoquinoline synthesis starting from derivatives of this compound.

While this compound is a benzylamine, not a phenethylamine (B48288), its utility in forming the isoquinoline core relies on reactions where the ortho-substituent (the latent aldehyde) acts as the electrophile for cyclization after the amine has been appropriately modified.

The synthetic utility of this compound extends to the construction of other important benzofused heterocycles, such as benzodiazepines. A strategy combining an MCR with a subsequent cyclization is particularly effective. For instance, a Ugi reaction employing this compound, an aldehyde, an isocyanide, and an anthranilic acid derivative would produce a linear adduct. This adduct is perfectly poised for a subsequent intramolecular cyclization. Upon acid-catalyzed deprotection of the acetal, the liberated aldehyde can condense with the aniline (B41778) nitrogen of the anthranilic acid residue to form a seven-membered 1,4-benzodiazepine (B1214927) ring system, a privileged scaffold in drug discovery.

The construction of more complex polycyclic and bridged ring systems can be achieved using this compound as a key starting material in cascade or tandem reactions. The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, is a foundational reaction in this context. researchgate.netarkat-usa.org While the starting material is a benzylamine, it can be chemically modified (e.g., via homologation) to a phenethylamine derivative. In a more advanced intramolecular variant, the amine can be tethered to a nucleophilic partner (such as an indole (B1671886) or another electron-rich aromatic system). After deprotection, the ortho-aldehyde would serve as the electrophile in an intramolecular Pictet-Spengler-type cyclization, leading to rigid, polycyclic frameworks.

Furthermore, tandem reactions that begin with a multi-component reaction can rapidly build complexity. For instance, a Ugi reaction could be used to assemble a precursor containing both a diene and a dienophile. A subsequent intramolecular Diels-Alder reaction would then form a complex bridged bicyclic system in a highly controlled manner. The versatility of this compound allows its incorporation into such sophisticated synthetic sequences, highlighting its value as an advanced building block.

Strategic Incorporation in Total Synthesis of Complex Natural Products and Pharmaceuticals (as intermediates)

This compound serves as a valuable bifunctional synthetic building block in the total synthesis of complex molecules. Its unique ortho-disubstitution pattern, featuring a primary amine and a protected aldehyde, allows for the strategic construction of intricate molecular architectures, particularly heterocyclic frameworks that are prevalent in a wide array of natural products and pharmaceuticals. The dimethoxymethyl group acts as a stable protecting group for the formyl moiety, which can be readily deprotected under mild acidic conditions to reveal the reactive aldehyde. This latent reactivity, combined with the nucleophilic nature of the primary amine, makes this compound a versatile intermediate for sophisticated synthetic strategies.

Role in Constructing Key Stereocenters or Frameworks

The strategic placement of the aminomethyl and dimethoxymethyl groups in an ortho relationship on the benzene (B151609) ring is pivotal for the construction of specific molecular frameworks. This arrangement is particularly conducive to intramolecular reactions following the deprotection of the aldehyde, leading to the formation of heterocyclic systems. A notable application of structurally similar ortho-aminobenzaldehydes is in the Friedländer annulation, a classic method for synthesizing quinolines. wikipedia.org In a similar vein, this compound, after conversion of the aminomethyl group to a carbonyl or other suitable functional group, could be envisioned as a precursor for various fused heterocyclic systems.

While direct examples of this compound in stereocenter construction are not extensively documented, the primary amine can serve as a handle for introducing chirality. For instance, the amine could be acylated with a chiral auxiliary, which would then direct stereoselective transformations on a side chain built from the deprotected aldehyde. The ortho-positioning of the two functional groups can enforce a rigid conformation in transition states, thereby enhancing stereocontrol in intramolecular cyclization or addition reactions.

A pertinent example of a related structure in total synthesis is the use of 2-(aminomethyl)biphenyls in the synthesis of the natural product Nobilone. nih.govbeilstein-journals.org This synthesis showcases how an ortho-substituted aminomethyl group on a biphenyl (B1667301) system can be a key element in a cyclization strategy to form a complex polycyclic aromatic framework. nih.govbeilstein-journals.org The synthesis of Nobilone involved a metal-free, TBHP-mediated oxidative cyclization of a 2-(aminomethyl)biphenyl derivative to construct the central fluorenone core. nih.govbeilstein-journals.orgbeilstein-journals.org

To illustrate a potential synthetic utility, consider the hypothetical reaction sequence outlined below:

StepReactantReagents and ConditionsIntermediate/ProductYield (%)
1This compoundAcyl Chloride, BaseN-acylated derivative>95
2N-acylated derivativeMild Acid (e.g., p-TsOH)ortho-acylamino benzaldehyde>90
3ortho-acylamino benzaldehydeIntramolecular Condensation (e.g., Aldol or similar)Fused heterocyclic system70-85

This table presents a hypothetical reaction sequence to demonstrate the potential synthetic utility of this compound based on the known reactivity of related compounds. The yields are representative of similar transformations found in the literature.

Efficiency and Atom Economy Considerations in Synthetic Routes

The concept of atom economy, which emphasizes the maximization of the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry and modern synthetic design. jocpr.comwikipedia.org Synthetic routes employing bifunctional intermediates like this compound can be designed to be highly atom-economical.

Below is a comparative analysis of a hypothetical synthetic route utilizing this compound with a more traditional, less atom-economical approach.

MetricRoute A (via this compound)Route B (Traditional Linear Synthesis)
Key Strategy Convergent synthesis with intramolecular cyclizationLinear synthesis with intermolecular coupling
Number of Steps Shorter (fewer linear steps)Longer (more linear steps)
Atom Economy HigherLower
Byproduct Generation Lower (e.g., methanol (B129727) from deprotection)Higher (e.g., salts from coupling reactions)
Overall Yield Potentially higherTypically lower

This table provides a qualitative comparison of a hypothetical synthetic route (Route A) with a traditional approach (Route B) to highlight the potential advantages in terms of efficiency and atom economy.

Potential in Materials Chemistry: Precursors for Polymers and Functional Materials (if applicable)

The bifunctional nature of this compound also suggests its potential as a precursor in materials chemistry, particularly for the synthesis of novel polymers and functional materials. After deprotection of the acetal to reveal the aldehyde, the resulting ortho-aminobenzaldehyde structure offers two reactive sites for polymerization or for incorporation into larger material frameworks.

Monomer or Cross-Linking Agent Design

The presence of both an amine and an aldehyde group allows for the possibility of forming polymers through polycondensation reactions. For example, self-condensation of the deprotected ortho-aminobenzaldehyde could lead to the formation of Schiff base polymers (polyimines). These polymers are known for their interesting thermal and electronic properties. Alternatively, this compound (after deprotection) could be copolymerized with other monomers to tailor the properties of the resulting material. For instance, copolymerization with diamines or dialdehydes would lead to a variety of polymer structures.

The two functional groups also raise the possibility of its use as a cross-linking agent. A linear polymer with pendant reactive groups could be cross-linked by the addition of the deprotected form of this compound, thereby improving the mechanical and thermal stability of the material. While polymers derived from 4-aminobenzaldehyde (B1209532) have been reported, the ortho-isomer presents unique possibilities for creating polymers with specific folded or helical structures due to the proximity of the reacting groups. tcichemicals.com

Incorporation into Conjugated Polymer Systems

Conjugated polymers are a class of organic materials with alternating single and double bonds that exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com The aromatic ring of this compound provides a basic conjugated unit that can be extended.

The amine and aldehyde functionalities (after deprotection) can be used to synthesize larger conjugated systems. For instance, the aldehyde can undergo Knoevenagel or Wittig-type reactions to extend the pi-conjugation, while the amine group can be used to form imines or be part of a heterocyclic ring that is incorporated into the polymer backbone. The ortho-disposition of these groups could be exploited to create donor-acceptor type structures within the polymer chain, which is a common strategy for tuning the band gap and other electronic properties of conjugated materials. mdpi.com The incorporation of such a unit could influence the polymer's conformation and solid-state packing, which in turn affects its charge transport properties.

Derivatives and Analogs of 2 Dimethoxymethyl Phenyl Methanamine: Synthesis and Structure Reactivity Studies

Chemical Modifications at the Nitrogen Center

Synthesis and Reactivity of Secondary and Tertiary Amine Derivatives

No specific methods for the N-alkylation or N-dialkylation of [2-(Dimethoxymethyl)phenyl]methanamine have been documented. General methods for the synthesis of secondary and tertiary amines often involve the reaction of a primary amine with alkyl halides or reductive amination with aldehydes or ketones. The reactivity of such derivatives would be expected to follow general trends for secondary and tertiary benzylamines, but specific studies on this compound derivatives are absent from the literature.

Amide, Carbamate, and Urea Derivatives

The synthesis of amide, carbamate, and urea derivatives from this compound has not been specifically described. Typically, amides are formed by reacting a primary amine with a carboxylic acid (or its activated derivative), carbamates from reaction with chloroformates or isocyanates, and ureas from reaction with isocyanates or carbamoyl chlorides. Without experimental data, no specific derivatives, reaction efficiencies, or structure-reactivity relationships can be discussed.

Quaternary Ammonium Salt Formation and Applications

The formation of quaternary ammonium salts from derivatives of this compound is not reported. This would typically involve the alkylation of a tertiary amine derivative. The potential applications of such salts would depend on their specific structure, but no information is available.

Structural Variations of the Acetal (B89532) Moiety

Cyclic Acetal Analogs and Their Hydrolysis Kinetics

There is no information on the synthesis of cyclic acetal analogs of this compound, such as those derived from ethylene (B1197577) glycol or propane-1,3-diol. The hydrolysis kinetics of such compounds would be influenced by the ring size and substitution pattern, but no studies have been conducted on these specific analogs.

Other Orthoester Equivalents and Their Synthetic Utility

The preparation and synthetic utility of other orthoester equivalents derived from this compound have not been explored. Orthoesters are versatile functional groups in organic synthesis, but their application in the context of this specific molecule is not documented.

Aromatic Ring Functionalization in Derivatives

Halogenation and Nitration Studies

No specific studies detailing the direct halogenation (e.g., bromination, chlorination) or nitration of the aromatic ring of this compound or its derivatives are available in the current body of scientific literature. Such studies would be necessary to determine the regioselectivity of electrophilic aromatic substitution on this substituted benzene (B151609) ring and to isolate and characterize the resulting products.

Alkylation and Arylation via Coupling Reactions

There is no published research on the use of modern coupling reactions, such as Suzuki or Heck couplings, for the alkylation or arylation of halogenated derivatives of this compound. These reactions are standard methods for introducing carbon-carbon bonds, but their application to this specific substrate has not been reported.

Elucidation of Structure-Reactivity Relationships in Analog Series

Impact of Substituent Electronic and Steric Effects

A systematic investigation into how different substituents on the aromatic ring influence the reactivity of this compound derivatives has not been documented. Such a study would require the synthesis of a library of compounds with varying electron-donating and electron-withdrawing groups and a subsequent kinetic analysis of their reactions.

Conformational Analysis of Derivatives and Their Impact on Reactivity

Detailed conformational analysis of this compound derivatives, for instance, through NMR spectroscopy or computational modeling, is not available in the literature. This information is crucial for understanding how the spatial arrangement of the dimethoxymethyl and methanamine groups, along with any aromatic substituents, affects the molecule's reactivity.

Computational and Theoretical Chemistry Studies on 2 Dimethoxymethyl Phenyl Methanamine

Electronic Structure and Bonding Analysis

The electronic structure and bonding of [2-(Dimethoxymethyl)phenyl]methanamine are fundamental to understanding its reactivity and physical properties. Computational techniques allow for a detailed analysis of its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is primarily localized on the aminomethyl group and the phenyl ring, indicating that these are the most probable sites for electrophilic attack. The nitrogen atom's lone pair of electrons contributes significantly to the HOMO, making it a primary site of reactivity. Conversely, the LUMO is predominantly distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies that the molecule is more polarizable and can be more readily excited, thus indicating higher reactivity. Density Functional Theory (DFT) calculations are commonly employed to determine these orbital energies. nih.govrsc.org

Table 1: Calculated Frontier Molecular Orbital Energies of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
This compound (Predicted)-8.5-0.58.0
Benzylamine-8.8-0.38.5
Benzaldehyde (B42025) Dimethyl Acetal (B89532)-9.2-0.88.4

Charge Distribution and Electrostatic Potential Surfaces

The charge distribution within this compound reveals the polar nature of its bonds and the location of electron-rich and electron-deficient regions. The nitrogen atom of the aminomethyl group and the oxygen atoms of the dimethoxymethyl group are regions of high electron density due to their high electronegativity. This is balanced by lower electron density on the adjacent carbon and hydrogen atoms.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution. researchgate.net For this compound, the MEP surface would show negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating these as sites for electrophilic interaction. researchgate.net Positive potential (typically colored blue) would be observed around the hydrogen atoms of the amine group and the aromatic ring, suggesting these as sites for nucleophilic interaction.

Conformational Landscapes and Isomerization Pathways

The flexibility of the aminomethyl and dimethoxymethyl side chains in this compound gives rise to a complex conformational landscape. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending its dynamic behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Energies

Table 2: Relative Energies of Predicted Stable Conformers of this compound

ConformerDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)
1 (Global Minimum)60°0.00
2180°1.25
3-60°1.30

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. ulisboa.ptstanford.edu By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the time scales of conformational changes, and interactions with solvent molecules. These simulations are particularly useful for understanding how the molecule behaves in a more realistic, dynamic context than the static picture provided by energy calculations. researchgate.netresearchgate.net

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and modeling transition states. For this compound, this can be applied to understand its reactivity in various chemical transformations.

The aminomethyl group is a key site for reactions such as nucleophilic addition. nih.govrsc.org Computational modeling can map out the energy profile of such a reaction, calculating the activation energy by locating the transition state structure. For instance, in a reaction involving the amine group, the transition state would likely involve the formation of a new bond to the nitrogen atom. researchgate.net

Similarly, the dimethoxymethyl group, an acetal, can undergo hydrolysis under acidic conditions to yield the corresponding aldehyde. wikipedia.org Transition state modeling for this process would involve protonation of one of the oxygen atoms, followed by the departure of a methanol (B129727) molecule to form an oxocarbenium ion intermediate. DFT calculations can provide detailed geometries and energies for these transition states, offering a deeper understanding of the reaction pathway. nih.gov

Computational Mapping of Key Reaction Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants, transition states, intermediates, and products. catalysis.blog For this compound, two primary reaction pathways are of interest: those involving the acetal group and those involving the aminomethyl group.

Acetal Hydrolysis: The dimethoxymethyl group is an acetal, which is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. Density Functional Theory (DFT) calculations are a standard method to model this pathway. eurjchem.comacs.org The mechanism typically involves:

Protonation of one of the methoxy (B1213986) oxygen atoms.

Loss of methanol to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Subsequent protonation of the second methoxy group and elimination of a second methanol molecule to form the final aldehyde product.

Reactions of the Benzylamine Moiety: The primary amine and the adjacent C-H bonds of the phenyl ring are also key reactive sites. Computational studies on benzylamines often explore transition-metal-catalyzed C-H activation at the ortho position. nih.govacs.orgresearchgate.net DFT calculations can model the catalytic cycle, including:

Coordination of the catalyst (e.g., Palladium, Iridium) to the amine.

Amine-directed C-H bond cleavage (cyclometalation).

Subsequent functionalization, such as alkenylation or arylation. nih.govresearchgate.net

By calculating the free energy profile of the entire catalytic cycle, researchers can understand the mechanism, identify the rate-determining step, and rationalize the role of the directing group. nih.govacs.org

Prediction of Chemo-, Regio-, and Diastereoselectivity

Computational methods are instrumental in predicting the selectivity of chemical reactions, which is crucial for synthetic planning. rsc.orgnih.gov

Chemoselectivity: this compound has multiple functional groups. DFT can be used to predict which group will react preferentially with a given reagent (chemoselectivity). This is often achieved by modeling the transition states for the reaction at each possible site. The pathway with the lowest activation energy is predicted to be the major product channel.

Regioselectivity: For reactions involving the aromatic ring, such as electrophilic aromatic substitution or ortho-lithiation, computational models can predict the most likely site of reaction (regioselectivity). This is commonly assessed by analyzing the ground-state properties of the molecule:

Fukui functions and local softness indices: These descriptors identify the most nucleophilic or electrophilic sites within the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis: This provides information on the charge distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule's surface, guiding the approach of charged reagents.

For instance, in a C-H activation reaction, DFT calculations can compare the activation barriers for activation at different C-H bonds, with the lowest barrier indicating the preferred regioisomer. beilstein-journals.org The analysis of orbital coefficients can also determine the preferred site of nucleophilic attack. nih.govacs.org

Diastereoselectivity: If a reaction creates a new chiral center, computational chemistry can predict the diastereomeric outcome. This involves optimizing the geometries of all possible transition states leading to the different diastereomers. The energy difference between these competing transition states, calculated using a high-level theoretical method, can be used to predict the diastereomeric ratio of the products via the Curtin-Hammett principle.

Spectroscopic Property Prediction and Interpretation

Computational spectroscopy is a vital field that predicts and helps interpret experimental spectra by connecting them to the underlying molecular structure and electronic properties. rsc.orgaip.orgrsc.orgunibo.it

Vibrational Modes: The infrared (IR) and Raman spectra of this compound can be predicted with high accuracy using DFT calculations, typically with functionals like B3LYP or B97-1 combined with a triple-ζ basis set. acs.org The calculation first involves optimizing the molecule's geometry to find its lowest energy conformation. A subsequent frequency calculation yields the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra. uzh.chmdpi.com These calculated frequencies are often systematically scaled to better match experimental values, correcting for anharmonicity and theoretical approximations. mdpi.com

The table below presents a hypothetical set of predicted key vibrational frequencies for the molecule, based on known ranges for its functional groups. acs.orgmdpi.comnih.gov

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)
3100 - 3000C-H aromatic stretchingPhenyl Ring
2980 - 2850C-H aliphatic stretching-CH₂- and -OCH₃ groups
1620 - 1580C=C aromatic ring stretchingPhenyl Ring
1650 - 1550N-H scissoring (bending)Primary Amine (-NH₂)
1470 - 1430C-H aliphatic bending-CH₂- and -OCH₃ groups
1150 - 1050C-O-C asymmetric & symmetric stretchingAcetal (Dimethoxymethyl)
800 - 750C-H out-of-plane bending (ortho-disubstituted)Phenyl Ring

Electronic Transitions: The electronic absorption spectrum (UV-Vis) is determined by transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. researchgate.netcnr.itarxiv.org The calculation provides the excitation energies (which can be converted to wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., π→π* or n→π). researchgate.net For aromatic compounds like this compound, the most intense absorptions in the UV region are typically due to π→π transitions within the benzene (B151609) ring. nih.gov

The following table shows hypothetical TD-DFT predicted electronic transitions for the molecule in a non-polar solvent.

Predicted λmax (nm)Oscillator Strength (f)Transition CharacterOrbitals Involved
~265~0.05π → πHOMO → LUMO
~210~0.80π → πHOMO-1 → LUMO
~195~0.95π → π*HOMO → LUMO+1

These computational tools, when applied to this compound, would provide deep insights into its reactivity and spectroscopic signatures, guiding experimental design and analysis. rsc.orgrsc.org

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

In Situ Spectroscopic Techniques for Mechanistic Insights

In situ spectroscopic techniques allow for the real-time monitoring of reactions, providing valuable data on reaction kinetics, intermediates, and mechanisms without the need for sampling and quenching.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions in real time. By setting up a reaction directly in an NMR tube or using a flow-NMR setup, the conversion of reactants to products can be followed by observing the change in the integrals of characteristic signals over time. For the synthesis of [2-(Dimethoxymethyl)phenyl]methanamine, for example, the reduction of a corresponding nitrile or oxime could be monitored by the disappearance of the reactant signals and the appearance of the signals for the aminomethyl (-CH₂NH₂) and dimethoxymethyl [-CH(OCH₃)₂] protons.

This technique provides quantitative data on reaction progress, which is crucial for determining reaction kinetics and optimizing parameters such as temperature, catalyst loading, and reaction time.

In situ Infrared (IR) spectroscopy is another valuable technique for real-time reaction monitoring, particularly for observing changes in functional groups. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the IR spectrum of the reaction mixture can be continuously recorded.

For a reaction involving this compound, such as its acylation, the disappearance of the N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region) and the appearance of the amide C=O stretching vibration (around 1650 cm⁻¹) would provide a clear indication of the reaction's progress. This data can be used to build a reaction profile and identify the reaction endpoint.

X-Ray Crystallography for Absolute and Relative Stereochemistry (if applicable)

As with chiral chromatography, X-ray crystallography for the determination of stereochemistry is not applicable to the achiral parent compound this compound.

However, if a crystalline derivative of the compound is synthesized, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure. Should a chiral derivative be formed, single-crystal X-ray diffraction would be the definitive method for determining its absolute and relative stereochemistry, provided a suitable single crystal can be grown. The crystallographic data for related ortho-functionalized benzylamines can often be found in crystallographic databases. The crystal structure of a thiazole (B1198619) derivative containing a dimethoxymethylphenyl group has been reported, demonstrating the feasibility of such analyses for related molecules.

Co-crystallization Strategies for Structural Elucidation

Co-crystallization has emerged as a powerful strategy in crystal engineering to generate new solid forms of a compound with modified properties and to facilitate structural elucidation, particularly when the parent compound yields crystals of poor quality for single-crystal X-ray diffraction (SCXRD). This technique involves combining the target molecule, in this case, "this compound," with a stoichiometric amount of a second molecule, known as a coformer, within a crystal lattice. The two components are held together by non-covalent interactions, such as hydrogen bonds.

Several methods can be employed for the preparation of co-crystals. nih.gov Solution-based methods, such as slow evaporation, are common. nih.gov In this approach, "this compound" and a selected coformer are dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the formation of co-crystals. The choice of solvent is critical and depends on the solubility of both the target compound and the coformer.

Another prevalent technique is grinding, or liquid-assisted grinding (LAG), a mechanochemical method where the two solid components are ground together with a small amount of a liquid to facilitate the co-crystallization process. Sonocrystallization, which utilizes ultrasound to induce nucleation and crystallization, and supercritical fluid technology are other advanced methods for producing co-crystals. nih.gov

The selection of a suitable coformer is paramount for successful co-crystallization. For "this compound," which possesses a primary amine group capable of acting as a hydrogen bond donor and ether oxygens as hydrogen bond acceptors, coformers with complementary functional groups would be ideal. Carboxylic acids, for instance, are excellent candidates as they can form robust hydrogen bonds with the amine group.

Table 1: Potential Coformers for this compound and Their Potential Supramolecular Synthons

Coformer Functional Group Potential Supramolecular Synthon with this compound
Benzoic Acid Carboxylic Acid Amine-Carboxylic Acid Heterosynthon
Succinic Acid Dicarboxylic Acid Formation of extended hydrogen-bonded networks

Analysis of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is directed by a variety of intermolecular interactions. rsc.org A detailed analysis of these interactions is crucial for understanding the stability and properties of the crystalline form of "this compound."

Hydrogen bonds are expected to be significant in the crystal structure of "this compound" due to the presence of the primary amine group (-NH₂) which can act as a hydrogen bond donor, and the oxygen atoms of the dimethoxymethyl group which can act as acceptors. These interactions can lead to the formation of specific patterns or motifs.

Van der Waals forces, including London dispersion forces, are also fundamental in the packing of organic molecules. nsf.gov The phenyl ring in "this compound" can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or face-to-edge manner. mdpi.com C-H···π interactions, where a carbon-hydrogen bond interacts with the π-system of the aromatic ring, are also plausible. nih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact Type Percentage Contribution Description
H···H ~45% Represents the most significant contribution, typical for organic molecules.
C···H/H···C ~25% Indicates the presence of C-H···π interactions and general van der Waals contacts. nih.gov
O···H/H···O ~15% Highlights the presence of hydrogen bonds involving the ether oxygen atoms.
N···H/H···N ~10% Corresponds to hydrogen bonds formed by the primary amine group.

Symmetry-Adapted Perturbation Theory (SAPT) can be employed for a more detailed energetic analysis of the intermolecular interactions. nsf.govnih.gov This computational method decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. nsf.gov Such calculations can provide a quantitative understanding of the forces driving the crystal packing. For instance, the interaction between two "this compound" molecules could be analyzed to determine the relative contributions of dispersion forces from the phenyl rings versus the electrostatic interactions from the polar amine and ether groups.

Future Research Directions and Unexplored Avenues for 2 Dimethoxymethyl Phenyl Methanamine

Development of Novel Catalytic Systems Utilizing [2-(Dimethoxymethyl)phenyl]methanamine-Derived Ligands

The development of new catalytic systems is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. The bifunctional nature of this compound, featuring both a nucleophilic amine and a latent electrophilic aldehyde, makes it a promising candidate for the synthesis of novel ligands for catalysis.

Future research could focus on the synthesis of Schiff base ligands through the deprotection of the acetal (B89532) to the aldehyde, followed by condensation with various primary amines. These ligands could then be complexed with a range of transition metals to create catalysts for reactions such as asymmetric synthesis, cross-coupling reactions, and oxidation/reduction processes. The proximity of the methanamine group could allow for the formation of pincer-type ligands, which are known to impart high stability and unique reactivity to metal centers.

Table 1: Potential Catalytic Applications for Ligands Derived from this compound

Catalytic ApplicationPotential Ligand TypeTarget Reactions
Asymmetric HydrogenationChiral Schiff Base or Pincer LigandsReduction of prochiral ketones and imines
Cross-Coupling ReactionsPhosphine-Imine LigandsSuzuki, Heck, and Sonogashira couplings
Oxidation CatalysisSalen-type LigandsEpoxidation of olefins, oxidation of alcohols

Systematic studies would be required to synthesize and characterize these new ligand-metal complexes and to evaluate their catalytic activity and selectivity in these and other important chemical transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. This compound could serve as a valuable building block in these automated platforms.

The compound's functional groups are amenable to a variety of transformations that can be readily adapted to flow conditions. For instance, the amine can be used in amidation or reductive amination reactions, while the acetal can be hydrolyzed under acidic conditions in a flow reactor to generate the aldehyde in situ for subsequent reactions. This in situ generation is particularly advantageous as it can minimize the handling of the often more reactive and less stable aldehyde.

Future work in this area could involve the development of multi-step, continuous-flow processes that utilize this compound as a key starting material for the synthesis of compound libraries for drug discovery or for the production of fine chemicals.

Exploration of Bioorthogonal Chemistry Applications (excluding clinical studies)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The unique functionalities of this compound, particularly the masked aldehyde, present an opportunity for its exploration in this field.

Upon deprotection, the resulting ortho-aminobenzaldehyde moiety could potentially participate in bioorthogonal ligation reactions. For example, it could undergo a condensation reaction with a hydroxylamine- or hydrazine-functionalized biomolecule to form a stable oxime or hydrazone linkage. The development of a triggerable deprotection strategy for the acetal under biologically compatible conditions would be a critical first step in this research direction.

Table 2: Potential Bioorthogonal Ligation Strategies

Reaction TypeReacting PartnerLinkage Formed
Oxime LigationHydroxylamineOxime
Hydrazone LigationHydrazine/HydrazideHydrazone

Research in this area would focus on designing and synthesizing probes and labeling agents based on the this compound scaffold and evaluating their reactivity and orthogonality in complex biological media.

Theoretical Studies on Novel Reactivity Modes and Transformations

Computational and theoretical studies can provide valuable insights into the reactivity of molecules and guide experimental design. For this compound, theoretical studies could be employed to predict its conformational preferences, electronic properties, and potential reactivity in various chemical transformations.

For instance, density functional theory (DFT) calculations could be used to model the transition states of potential reactions involving the amine and the deprotected aldehyde, providing information on reaction barriers and potential side products. Such studies could also explore the coordination chemistry of ligands derived from this compound with different metals, helping to rationalize observed catalytic activities or to predict promising new catalyst designs.

Design of Sustainable Synthetic Routes with Minimal Environmental Footprint

Green and sustainable chemistry principles are increasingly important in the design of chemical syntheses. Future research on this compound should include the development of environmentally benign synthetic routes to the compound itself and its derivatives.

This could involve the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic methods that minimize waste generation. For example, exploring enzymatic or biocatalytic approaches for the synthesis or transformation of this compound could lead to more sustainable processes. Furthermore, designing reactions that are atom-economical and energy-efficient will be crucial in minimizing the environmental footprint of any chemical process involving this compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling [2-(Dimethoxymethyl)phenyl]methanamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity before use) and flame-retardant antistatic lab coats. Avoid skin contact via proper glove removal techniques .
  • Ventilation : Work in a well-ventilated fume hood to minimize vapor inhalation. Respiratory protection is not typically required under normal conditions .
  • Storage : Store in a tightly sealed container at 2–8°C in a dry, ventilated area. Avoid ignition sources and electrostatic discharge .
  • Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal facilities .

Q. What are the established synthetic routes for this compound?

  • Methodological Answer :

  • Step 1 : Start with a substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde). React with methylamine via reductive amination using sodium cyanoborohydride in methanol at 25°C for 24 hours.
  • Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Yield: ~65% .
  • Alternative Route : Utilize a Buchwald-Hartwig coupling for aryl halide intermediates, though this requires palladium catalysts and optimized ligand systems .

Q. How can researchers determine the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Weight : Calculate using tools like PubChem (example: C₁₀H₁₅NO₂ ≈ 181.23 g/mol) .
  • Solubility : Perform shake-flask tests in solvents (e.g., water, DMSO, ethanol) at 25°C. Polar aprotic solvents like DMSO typically show higher solubility .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Oxidation Studies : Use DFT calculations to predict reactive sites. Experimentally, treat with mCPBA (meta-chloroperbenzoic acid) and analyze products via LC-MS. Expected products include nitroso or imine derivatives .
  • NMR Tracking : Monitor real-time reactions using ¹H-NMR in deuterated solvents (e.g., DMSO-d₆) to identify intermediates .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (e.g., IC₅₀ determination in triplicate) .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical models (e.g., random-effects) to account for variability in experimental conditions .
  • Structural Analog Comparison : Compare bioactivity with analogs (e.g., trifluoromethoxy or chlorophenoxy derivatives) to isolate substituent effects .

Q. What advanced spectroscopic techniques characterize this compound and its derivatives?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, resolving power >30,000) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/hexane) to resolve 3D structure and hydrogen-bonding networks .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. How can researchers optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens). Test for ADMET properties using Caco-2 permeability and microsomal stability assays .
  • Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) with target proteins (e.g., GPCRs or kinases) .
  • In Vivo Efficacy : Conduct rodent models for lead compounds, prioritizing derivatives with >50% oral bioavailability and low CYP inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.